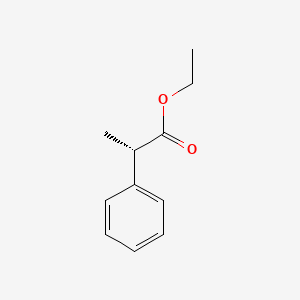

![molecular formula C₂₆H₄₁NNa₂O₇S B1141794 3α-羟基-5β-胆烷24-酸N-[羧甲基]酰胺3-硫酸二钠盐 CAS No. 64936-82-9](/img/structure/B1141794.png)

3α-羟基-5β-胆烷24-酸N-[羧甲基]酰胺3-硫酸二钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bile acid derivatives often involves complex organic reactions to introduce specific functional groups or to modify the steroid backbone. For instance, the dehydration of chenodeoxycholic acid with concentrated hydrochloric acid has been shown to produce various dehydration products, including 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid, which is a result of specific structural modifications to the bile acid molecule (Harano et al., 1977). This indicates the complexity and specificity of chemical reactions involved in the synthesis of bile acid derivatives.

Molecular Structure Analysis

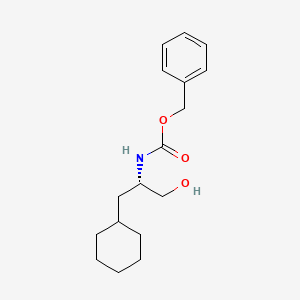

The molecular structure of bile acid derivatives, including the specific compound , is characterized by the presence of a steroid nucleus with various functional groups attached, such as hydroxyl, carboxyl, and in this case, sulfate and amide groups. These modifications can alter the molecule's conformation, polarity, and interaction with biological membranes and enzymes. The crystal structure analysis and hydrogen bonding patterns of related bile acids provide insights into their molecular interactions and stability (Valkonen et al., 2009).

Chemical Reactions and Properties

Bile acid derivatives can undergo various chemical reactions, reflecting their complex chemical properties. For example, the introduction of a sulfate group can enhance the compound's solubility in water, while the presence of an amide linkage may affect its reactivity and interaction with proteins. The chemical synthesis of bile acid derivatives often reveals their reactivity and the potential for further chemical modifications (Iida et al., 2002).

科学研究应用

抗氧化性能和构效关系

对羟基肉桂酸(HCA)及其衍生物的研究表明其具有显著的生物活性,包括抗氧化活性。研究重点在于了解这些化合物的构效关系(SAR),强调了某些结构特征的重要性,如侧链上不饱和键的存在和芳环的修饰,以提高其活性。这些发现表明优化分子结构可以产生更有效的抗氧化剂,用于管理氧化应激相关的疾病 (Razzaghi-Asl 等,2013).

在营养保健品和食品添加剂中的应用

绿原酸是羟基肉桂酸家族中的一员,具有抗氧化、抗炎、降脂、抗糖尿病和降压活性。它作为预防和治疗代谢综合征的营养保健品的作用已被记录在案,同时它还可用作天然的抗菌和抗氧化食品添加剂。这突出了类似化合物在膳食补充剂和功能性食品中的潜力 (Santana-Gálvez 等,2017).

生物技术和工业应用

对生物质衍生的乙酰丙酸的综述展示了其在药物合成中的应用,表明类似复杂化合物的衍生物可以通过提供更有效、成本更低的药物合成途径,为制药行业做出重大贡献。这突出了此类化合物在医药和工业中的更广泛应用,为与“3α-羟基-5β-胆烷24-酸N-[羧甲基]酰胺3-硫酸二钠盐”相关的研究提出了一个潜在的兴趣领域 (Zhang 等,2021).

环境和生态方面的考虑

对酸洗和缓蚀的环保替代品的研究,例如氨基磺酸,表明探索各种化合物的应用可以带来更可持续的工业实践。这一研究领域对于开发更安全、更有效的方法来进行材料维护和环境保护至关重要 (Verma & Quraishi,2022).

未来方向

作用机制

Target of Action

It is a derivative of lithocholic acid (lca) , which is known to interact with various proteins and receptors involved in lipid metabolism and transport.

Mode of Action

As a derivative of LCA, it may share some of its properties. LCA is known to inhibit mammalian DNA polymerase β , which plays a crucial role in DNA repair and replication.

Pharmacokinetics

Its solubility in methanol and water is slight, suggesting that its bioavailability might be influenced by these properties .

Result of Action

As a derivative of LCA, it might share some of its effects, such as the potential to inhibit mammalian DNA polymerase β .

Action Environment

Its stability might be influenced by its hygroscopic nature .

属性

InChI |

InChI=1S/C26H43NO7S.Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXGSBTGBBCHS-LGURPPGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64936-82-9 |

Source

|

| Record name | 3-Sulfoglycolithocholic acid disodium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64936-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

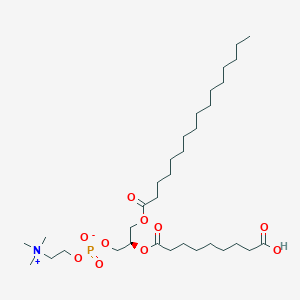

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

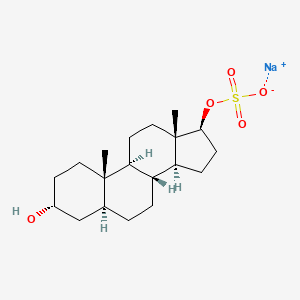

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

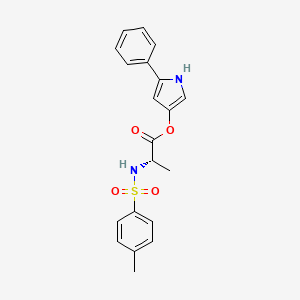

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)